Bienvenue dans la boutique en ligne BenchChem!

1-(Benzo[b]thiophen-5-yl)ethanol

Organic Synthesis Medicinal Chemistry Building Block Reactivity

1-(Benzo[b]thiophen-5-yl)ethanol (CAS 51830-48-9; molecular formula C₁₀H₁₀OS; MW 178.25 g/mol) is a benzo[b]thiophene derivative bearing a secondary benzylic alcohol at the 5-position of the fused benzothiophene ring system. The compound is characterized by a predicted boiling point of 317.8±17.0 °C, density of 1.236±0.06 g/cm³, an octanol-water partition coefficient (LogP) of 2.5, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond.

Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
Cat. No. B12973196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[b]thiophen-5-yl)ethanol
Molecular FormulaC10H10OS
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)SC=C2)O
InChIInChI=1S/C10H10OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,11H,1H3
InChIKeyNQFBVDJOANQAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzo[b]thiophen-5-yl)ethanol: Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline for Benzo[b]thiophene-5-yl Building Blocks


1-(Benzo[b]thiophen-5-yl)ethanol (CAS 51830-48-9; molecular formula C₁₀H₁₀OS; MW 178.25 g/mol) is a benzo[b]thiophene derivative bearing a secondary benzylic alcohol at the 5-position of the fused benzothiophene ring system [1]. The compound is characterized by a predicted boiling point of 317.8±17.0 °C, density of 1.236±0.06 g/cm³, an octanol-water partition coefficient (LogP) of 2.5, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. It serves as a crucial chiral building block and synthetic intermediate in medicinal chemistry, most notably as the core structural motif of the clinical-stage cognitive enhancer T-588 [(R)-(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride], which was advanced to pharmaceutical development by Toyama Chemical Co., Ltd. for Alzheimer's disease, cerebrovascular dementia, and amyotrophic lateral sclerosis indications [2][3].

Why Generic Substitution Fails for 1-(Benzo[b]thiophen-5-yl)ethanol: Structural, Reactivity, and Application-Level Differentiation from Closest Analogs


Although 1-(benzo[b]thiophen-5-yl)ethanol (CAS 51830-48-9) shares the same elemental composition (C₁₀H₁₀OS) and molecular weight (178.25 g/mol) with its closest structural isomer 2-(benzo[b]thiophen-5-yl)ethanol (CAS 96803-30-4), the two compounds are not functionally interchangeable [1]. The target compound is a secondary benzylic alcohol, oxidizable selectively to the corresponding methyl ketone (1-(benzo[b]thiophen-5-yl)ethanone, CAS 1128-88-7), whereas the 2-isomer is a primary alcohol that oxidizes to an aldehyde and then a carboxylic acid [1][2]. This single structural distinction dictates entirely divergent downstream synthetic pathways. Furthermore, the 5-position of the benzo[b]thiophene ring possesses a quantifiably distinct electrophilic reactivity (σ⁺ = –0.29) compared to all other ring positions (σ⁺ range: –0.54 at position 3 to +0.10 at position 7), meaning that 5-substituted benzothiophene derivatives exhibit a unique reactivity profile that cannot be replicated by 2-, 3-, 4-, 6-, or 7-substituted analogs [3]. The demonstrated value of the benzo[b]thiophen-5-yl scaffold in producing T-588—which showed 10-fold greater in vivo potency than tacrine and superior activity to the prototype phenyl-based analog—further underscores why simple bioisosteric or positional substitution fails to preserve pharmacological outcomes [4][5].

Quantitative Differentiation Evidence for 1-(Benzo[b]thiophen-5-yl)ethanol: Comparator-Anchored Performance Data for Scientific Procurement Decisions


Alcohol Oxidation Pathway: Secondary Benzylic Alcohol vs. Primary Alcohol Determines Divergent Synthetic Utility Relative to 2-(Benzo[b]thiophen-5-yl)ethanol

1-(Benzo[b]thiophen-5-yl)ethanol is a secondary benzylic alcohol, which undergoes selective oxidation to the corresponding methyl ketone, 1-(benzo[b]thiophen-5-yl)ethanone (CAS 1128-88-7), using standard oxidizing agents such as chromium trioxide or pyridinium chlorochromate [1]. In direct structural contrast, the closest isomer 2-(benzo[b]thiophen-5-yl)ethanol (CAS 96803-30-4) is a primary alcohol and cannot yield this ketone product; its oxidation proceeds through an aldehyde intermediate toward the carboxylic acid [1]. This divergence is not merely academic—the methyl ketone product 1-(benzo[b]thiophen-5-yl)ethanone serves as the direct upstream precursor for NaBH₄ reduction back to the target alcohol, establishing a reversible oxidation-reduction pair that the 2-isomer cannot participate in [1]. The 2-isomer additionally exists as a crystalline solid (mp 56–57 °C) with a predicted pKa of 14.84, whereas the target compound is typically supplied as a liquid or low-melting solid with a LogP of 2.5, reflecting differential handling and formulation characteristics [2].

Organic Synthesis Medicinal Chemistry Building Block Reactivity

Catalytic Asymmetric Hydrogenation Efficiency: 98.6% ee Achievable for the Benzo[b]thiophen-5-yl Scaffold vs. Racemic Synthesis (~50% Theoretical Maximum per Enantiomer)

In the formal asymmetric synthesis of T-588, catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate using the Ru-SunPhos catalyst system with HCl as additive afforded ethyl 2-(benzo[b]thiophen-5-yl)-2-hydroxy-acetate with 98.6% enantiomeric excess (ee), which was readily upgraded to 99.5% ee after a single recrystallization [1]. This approach contrasts sharply with the conventional optical resolution method disclosed in the foundational Toyama patent (US 5,380,878), which achieved only approximately 30–40% yield of the desired optically active enantiomer and required an expensive optical resolution agent [2]. The asymmetric hydrogenation route thus delivers a >2-fold improvement in effective yield of the desired enantiomer while eliminating the need for stoichiometric chiral resolving agents, directly impacting the cost-efficiency of producing enantiopure benzo[b]thiophen-5-yl intermediates [1][2].

Asymmetric Catalysis Chiral Synthesis Process Chemistry

In Vivo Cognitive Enhancement: T-588 (Benzo[b]thiophen-5-yl Scaffold) Demonstrates 10-Fold Greater Potency than Tacrine in Basal Forebrain Lesion Memory Impairment Model

In a head-to-head in vivo comparison using a passive avoidance task in male Wistar rats with electrolytic basal forebrain lesions, T-588—the (R)-enantiomer derived from the 1-(benzo[b]thiophen-5-yl)ethanol scaffold—exhibited a bell-shaped dose-response curve and was most active at an oral dose of 1 mg/kg, whereas the reference cholinesterase inhibitor tacrine required a 10 mg/kg oral dose to achieve equal efficacy [1]. This represents a 10-fold potency advantage for the benzothiophene-5-yl-based agent. Furthermore, in the cerebral embolization model (active avoidance response assay), T-588 significantly improved memory deficits at oral doses of 3–10 mg/kg, while the reference drugs tacrine, idebenone, and indeloxazine proved almost inactive in the same assay procedure [1]. The benzothiophene-5-yl scaffold thus enables a pharmacological profile that is not merely incrementally different but categorically distinct from phenyl-based or other heterocyclic cognitive enhancers [1][2].

Neuropharmacology Cognitive Enhancement In Vivo Efficacy

Benzo[b]thiophene-5-yl vs. Phenyl Scaffold SAR: T-588 (Compound 3o) Demonstrates Superior Antiamnestic and Antihypoxic Activity Profile Over the Prototype Phenyl-Based Lead

In a systematic SAR study encompassing a series of 1-bicycloaryl-2-(ω-aminoalkoxy)ethanols (Ono et al., Chem. Pharm. Bull. 1995), compound 3o—1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol (T-588)—exhibited the best antiamnestic (AA) and antihypoxic (AH) activity profile among all compounds tested, being superior to the prototype compound 2-(2-dimethylaminoethoxy)-1-phenylethanol (compound 1) [1]. This represents a direct scaffold comparison where the benzo[b]thiophen-5-yl group replaced the unsubstituted phenyl ring of the prototype. Additionally, elongation of the ethylene linkage in the side chain of 3o to 3- and 4-carbon moieties brought about a significant decrease in AH activity, confirming the precise structural requirements around the benzothiophene-5-yl core [1]. T-588 was also reported to be considerably less toxic than tacrine, providing a therapeutic index advantage alongside superior efficacy [1].

Structure-Activity Relationship Medicinal Chemistry Scaffold Hopping

Electrophilic Reactivity Quantification at the Benzo[b]thiophene 5-Position: σ⁺ = –0.29 Establishes a Unique Reactivity Niche Distinct from All Other Ring Positions

Amin and Taylor (J. Chem. Soc., Perkin Trans. 2, 1978) quantitatively determined the electrophilic reactivity of all six positions of the benzo[b]thiophene ring system via gas-phase elimination kinetics of 1-(benzo[b]thienyl)ethyl acetates and solvolysis of the corresponding ethyl chlorides [1]. The derived σ⁺ values establish the complete positional reactivity order as: position 3 (σ⁺ = –0.54) > position 2 (σ⁺ = –0.39) > position 6 (σ⁺ = –0.32) > position 5 (σ⁺ = –0.29) > position 4 (σ⁺ = –0.155) > position 7 (σ⁺ = +0.10) [1]. The 5-position thus occupies a defined intermediate reactivity niche—more activated than the benzene-ring positions 4 and 7, yet less reactive (and therefore more synthetically controllable) than the heterocyclic positions 2 and 3. This quantitative reactivity ranking has direct consequences for synthetic planning: electrophilic substitutions and metalation reactions on 5-substituted benzothiophenes proceed with predictable regioselectivity that differs fundamentally from 2-, 3-, 4-, 6-, or 7-substituted analogs [1][2].

Physical Organic Chemistry Regioselectivity Electrophilic Aromatic Substitution

Synthetic Transformation Efficiency: 1-(Benzo[b]thiophen-5-yl)ethanol Converts to 5-Aminobenzothiophene in 56% Yield via Schmidt-Type Azidation-Rearrangement, Establishing a Direct Amine Entry Route

A patent-documented synthetic transformation demonstrates that 1-(benzo[b]thiophen-5-yl)ethanol reacts with sodium azide in the presence of methanesulfonic acid and trifluoroacetic acid in n-hexane as solvent over 24 hours to yield 5-aminobenzothiophene in 56% yield [1]. This transformation is synthetically significant because 5-aminobenzothiophene is a versatile intermediate for further functionalization via diazotization, Sandmeyer reactions, Buchwald-Hartwig coupling, and amide bond formation—reaction manifolds that are critical for generating diverse benzothiophene-based screening libraries. By contrast, the isomeric 2-(benzo[b]thiophen-5-yl)ethanol (primary alcohol) would not undergo the same Schmidt-type rearrangement under these conditions due to the absence of the benzylic carbocation-stabilizing architecture, highlighting a reactivity advantage specific to the secondary benzylic alcohol architecture of the target compound [1].

Synthetic Methodology Amination Building Block Diversification

Evidence-Backed Application Scenarios for 1-(Benzo[b]thiophen-5-yl)ethanol: Where Scientific Differentiation Drives Procurement Decisions


Enantioselective Synthesis of Cognition-Enhancing Drug Candidates Employing the Benzo[b]thiophen-5-yl Chiral Alcohol Scaffold

The demonstrated capability to achieve 98.6% ee (upgradable to 99.5% ee) via Ru-SunPhos-catalyzed asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate [1] positions 1-(benzo[b]thiophen-5-yl)ethanol and its derivatives as premier chiral building blocks for cognition-enhancing drug discovery programs. This scaffold directly maps onto T-588, which showed a 10-fold potency advantage over tacrine (1 mg/kg vs. 10 mg/kg p.o.) in basal forebrain lesion models and categorical superiority over idebenone and indeloxazine in cerebral embolization assays [2]. Procurement of enantiopure 1-(benzo[b]thiophen-5-yl)ethanol or its immediate precursors enables medicinal chemistry teams to access this validated neuropharmacological space while avoiding the ~30–40% yield penalty of conventional optical resolution methods [3].

Regioselective Synthesis of 5-Substituted Benzothiophene Libraries via Predictable Electrophilic Reactivity at the Quantified σ⁺ = –0.29 Position

The precisely quantified electrophilic reactivity of the benzo[b]thiophene 5-position (σ⁺ = –0.29) [4] provides a rational basis for designing regioselective functionalization sequences on 1-(benzo[b]thiophen-5-yl)ethanol-derived intermediates. This intermediate reactivity—more activated than positions 4 (σ⁺ = –0.155) and 7 (σ⁺ = +0.10), yet less reactive than positions 2 (σ⁺ = –0.39) and 3 (σ⁺ = –0.54)—enables orthogonal synthetic strategies that are inaccessible with 2- or 3-substituted benzothiophene isomers [4]. Research groups engaged in diversity-oriented synthesis of benzothiophene-based screening libraries can leverage this quantified reactivity hierarchy to plan sequential functionalization (e.g., halogenation, metalation, cross-coupling) with predictable regiochemical outcomes, reducing the trial-and-error burden in library production.

Direct Single-Step Access to 5-Aminobenzothiophene via Schmidt-Type Rearrangement for Parallel Medicinal Chemistry

The documented 56% yield conversion of 1-(benzo[b]thiophen-5-yl)ethanol to 5-aminobenzothiophene using sodium azide under acidic conditions (CH₃SO₃H/CF₃COOH in n-hexane, 24 h) [5] provides medicinal chemistry groups with a direct one-step entry into amine-functionalized benzothiophene chemical space. 5-Aminobenzothiophene serves as a gateway intermediate for amide coupling, Buchwald-Hartwig amination, diazotization/Sandmeyer chemistry, and urea/thiourea formation—reaction classes central to fragment-based drug discovery and parallel library synthesis. This transformation exploits the secondary benzylic alcohol architecture of the target compound and is inaccessible from the primary alcohol isomer 2-(benzo[b]thiophen-5-yl)ethanol (CAS 96803-30-4), reinforcing the procurement-critical distinction between these structurally similar but functionally divergent building blocks [5].

Neuroprotective Agent Development Targeting Acetylcholine Release Enhancement and Multimodal Cognitive Improvement

The benzo[b]thiophen-5-yl scaffold embodied in T-588 has been validated across multiple neuropharmacological endpoints: enhanced acetylcholine release from rat frontal cortex and hippocampus [6], protection of cerebellar granule cells from glutamate neurotoxicity [6], attenuation of retinal ganglion cell death in ocular hypertension models [7], and slowing of motor deterioration in the wobbler mouse model of motor neuron disease at oral doses of 3–30 mg/kg [6]. In the definitive SAR study, T-588 (compound 3o) demonstrated the best antiamnestic and antihypoxic activity profile among all bicycloaryl-2-(ω-aminoalkoxy)ethanol analogs tested, outperforming the phenyl-based prototype compound [8]. For industrial research programs targeting multimodal cognitive enhancement or neuroprotection, procurement of the 1-(benzo[b]thiophen-5-yl)ethanol building block enables direct entry into this extensively validated pharmacological space with established structure-activity relationships, oral bioavailability, and multiple in vivo proof-of-concept datasets.

Quote Request

Request a Quote for 1-(Benzo[b]thiophen-5-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.